4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 4-methoxybenzylidene group at the 4-position and a pyridin-2-yl substituent at the 5-position. This compound is synthesized through a condensation reaction between 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and 4-methoxybenzaldehyde, forming a stable imine linkage (Schiff base) . The synthesis typically employs reflux conditions in acetic acid or ethanol, followed by purification via crystallization or chromatography . Characterization of the compound involves spectroscopic methods, including $^1$H/$^{13}$C NMR, FTIR, and mass spectrometry (ESI-MS) .
Properties
CAS No. |
613248-32-1 |
|---|---|
Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-12-7-5-11(6-8-12)10-17-20-14(18-19-15(20)22)13-4-2-3-9-16-13/h2-10H,1H3,(H,19,22)/b17-10+ |
InChI Key |
VJXRUQVMTSTLJF-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiocarbohydrazide Derivatives
The triazole-thiol core is synthesized by cyclizing thiocarbohydrazide with pyridine-2-carboxylic acid under acidic conditions. In a representative procedure, thiocarbohydrazide (1 ) reacts with formic acid at reflux to form 1,2,4-triazole-3-thione intermediates. For the pyridin-2-yl substituent, pyridine-2-carboxylic acid replaces formic acid, enabling cyclization via nucleophilic attack and dehydration. The reaction is conducted in aqueous trifluoroacetic acid (TFA) at 100°C for 6 hours, yielding 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (2 ) as a pale-yellow solid (Scheme 1).
Scheme 1 : Synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Alternative Routes Using Hydrazine Salts
An alternative approach involves reacting pyridine-2-carbohydrazide with carbon disulfide (CS₂) in the presence of potassium hydroxide. The intermediate potassium salt is treated with hydrazine hydrate under reflux, followed by acidification with hydrochloric acid to precipitate the triazole-thiol. This method achieves higher regioselectivity for the 1,2,4-triazole isomer, as confirmed by ¹H-NMR analysis.
Formation of the Schiff Base Moiety
Condensation with 4-Methoxybenzaldehyde
The amino group at position 4 of the triazole-thiol undergoes condensation with 4-methoxybenzaldehyde to form the Schiff base. In a optimized protocol, 2 (1.89 mmol) and 4-methoxybenzaldehyde (1.89 mmol) are refluxed in acetic acid (8 mL) for 3 hours. The reaction mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound as a white crystalline solid (74–80% yield).
Key Reaction Conditions :
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N). The electron-donating methoxy group on the benzaldehyde enhances electrophilicity, accelerating Schiff base formation.
Reaction Optimization and Analytical Validation
Impact of Catalysts and Solvents
Comparative studies reveal that TSA increases reaction efficiency, reducing completion time from 4 hours to 2 hours. Ethanol minimizes side reactions compared to acetic acid, though the latter offers higher yields (Table 1).
Table 1 : Optimization of Schiff Base Formation
| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard | Acetic acid | None | 3 | 74 | 95 |
| TSA-Catalyzed | Ethanol | TSA | 2 | 82 | 97 |
| High-Temperature | Toluene | None | 4 | 68 | 92 |
Spectroscopic Characterization
-
¹H-NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H, C=N), 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃).
Challenges and Practical Considerations
Stability of the Schiff Base
The imine bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous ethanol at 4°C is recommended to prevent degradation.
Regioselectivity in Triazole Formation
Competing pathways may yield 1,3,4-triazole isomers. Using excess pyridine-2-carboxylic acid and controlled reflux temperatures suppresses byproduct formation.
Comparative Analysis of Synthetic Routes
The TSA-catalyzed method in ethanol offers superior yield (82%) and purity (97%) compared to uncatalyzed acetic acid reflux (74% yield). However, acetic acid is preferred for large-scale synthesis due to lower cost and easier workup .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : Triazole derivatives have been shown to exhibit potent antimicrobial properties. They function by inhibiting the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole.
- Research Findings : A study indicated that derivatives of triazole compounds, including those with pyridinyl substitutions, displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing comparable efficacy to conventional antibiotics .
-
Case Studies :
- A recent investigation synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity using the agar diffusion method. The results demonstrated that certain compounds exhibited strong activity against Staphylococcus aureus, suggesting their potential as effective antimicrobial agents .
Anticancer Applications
- Cytotoxicity Studies : The cytotoxic effects of triazole derivatives have been extensively studied in various cancer cell lines. For example, derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using MTT assays. The results revealed that some synthesized compounds exhibited higher selectivity and cytotoxicity towards cancer cells compared to normal cells .
- Mechanisms of Action : The anticancer properties are attributed to multiple mechanisms including induction of apoptosis, inhibition of cell migration, and disruption of cell cycle progression. Notably, one derivative was noted for its ability to inhibit metastasis in cancer cells .
- Case Studies :
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is a key aspect of its activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Pyridine Position : The pyridin-2-yl group in the target compound may offer stronger coordination to metal ions compared to pyridin-4-yl derivatives, influencing bioactivity .
- Methoxy vs. Halogen/Nitro Groups : Methoxy substituents (as in the target compound) generally enhance solubility but may reduce electrophilicity compared to electron-withdrawing groups like nitro or halogens (e.g., : 4-fluorobenzylidene, 71–86% yield) .
Biological Activity
The compound 4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological activity, including antimicrobial and anticancer properties, and provides a detailed overview of relevant case studies and experimental data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 340.4 g/mol. The structure features a triazole ring, a thione functional group, and aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 340.4 g/mol |
| CAS Number | 347843-91-8 |
Biological Activity Overview
Research indicates that compounds containing the triazole scaffold exhibit significant biological activities due to their ability to interact with various biological macromolecules. The triazole ring is known to enhance binding affinity with enzymes and receptors, making these compounds potential candidates for drug development.
Antimicrobial Activity
The antimicrobial properties of This compound have been evaluated against various bacterial strains and fungi. Studies employing the disc diffusion method have shown promising results:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 7.50 |
| S. aureus | 6.80 |
| B. subtilis | 7.10 |
| C. albicans | 3.90 |
| A. niger | 2.10 |
These results demonstrate that the compound exhibits moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, as well as some antifungal activity against common pathogens like Candida albicans and Aspergillus niger .
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives, including this compound. The selectivity towards cancer cells was assessed using various cell lines, revealing that certain derivatives exhibited cytotoxic effects primarily against melanoma cells . The mechanism often involves the inhibition of cell migration and interference with cellular pathways critical for cancer progression.
Case Studies
- Antimicrobial Evaluation : A study synthesized several derivatives of triazoles and assessed their antimicrobial properties against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results indicated that modifications in the structure could enhance antimicrobial efficacy .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of triazole-thione compounds on cancer cell lines, demonstrating significant activity against melanoma cells while exhibiting lower toxicity towards normal cells .
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (methanol vs. ethanol) influences reaction rate and yield.
- Temperature control (reflux at 70–80°C) minimizes side reactions.
- Monitoring by TLC or HPLC ensures reaction completion.
How should researchers purify and characterize this compound to ensure structural fidelity?
Answer:
Purification Methods :
Q. Characterization Techniques :
- NMR Spectroscopy : Confirm the presence of the methoxybenzylidene proton (δ 8.2–8.5 ppm, singlet) and pyridyl protons (δ 7.5–8.8 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 352.08) .
- X-ray Crystallography : Resolve E/Z isomerism in the benzylidene moiety (if single crystals are obtainable) .
What advanced derivatization strategies can enhance the compound’s bioactivity?
Answer:
- Alkylation/Thioether Formation : React the thiol group with alkyl halides (e.g., methyl iodide, benzyl chloride) in basic media to generate S-alkyl derivatives, improving membrane permeability .
- Mannich Base Synthesis : Introduce aminoalkyl groups via formaldehyde and secondary amines (e.g., morpholine) to modulate pharmacokinetics .
- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to exploit enhanced antimicrobial or catalytic properties .
Q. Example Reaction :
This compound + CH₃I →
4-((4-Methoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-(methylthioether)
Conditions: NaOH in methanol, 0°C → RT, 12 h .
How can computational methods aid in understanding this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide SAR studies .
- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential binding modes for antimicrobial or anticancer activity .
How do structural modifications impact biological activity?
Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Contradictory Data Analysis :
- Substitution at the triazole N-1 position may increase antifungal activity but decrease solubility .
- E/Z isomerism in the benzylidene group leads to varying inhibition potency (e.g., E-isomer shows 2× higher activity against E. coli) .
What stability challenges arise under varying experimental conditions?
Answer:
- Photodegradation : UV exposure (254–365 nm) induces C–S bond cleavage (quantum yield Φ = 0.12) and E→Z isomerization (Φ = 0.32). Use amber glassware and minimize light exposure .
- Thermal Stability : Decomposes above 200°C; store at −20°C under inert atmosphere (N₂/Ar) .
- pH Sensitivity : Thiol group oxidizes to disulfides at pH > 8.0. Use buffers (pH 6–7) with antioxidants (e.g., BHT) .
How can researchers resolve contradictions in reported bioactivity data?
Answer:
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Control for Isomerism : Separate E/Z isomers via preparative HPLC and test individually .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., methoxy vs. ethoxy analogs) .
What methodologies are recommended for evaluating in vitro/in vivo efficacy?
Answer:
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
